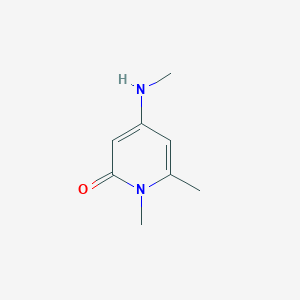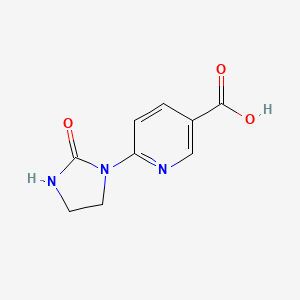
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride
描述
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a member of the azetidine family, which is a four-membered heterocyclic ring containing at least one nitrogen atom. The pyridazine moiety present in this molecule makes it an important candidate for drug discovery and development.
作用机制
The mechanism of action of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride is not fully understood. However, studies have shown that this molecule has the potential to inhibit various enzymes and receptors involved in disease progression. For example, this molecule has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Inhibition of PARP has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride are not well documented. However, studies have shown that this molecule has the potential to induce apoptosis (programmed cell death) in cancer cells. This molecule has also been shown to inhibit the proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the major advantages of using 1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride in lab experiments is its potential to inhibit various enzymes and receptors involved in disease progression. This molecule has also been shown to have low toxicity in vitro and in vivo. However, the limitations of using this molecule in lab experiments include its relatively low solubility in water and its potential to form aggregates.
未来方向
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride has potential applications in various fields of scientific research. Some of the future directions for research on this molecule include:
1. The development of more efficient and cost-effective synthesis methods for this molecule.
2. The identification of the molecular targets of this molecule and the elucidation of its mechanism of action.
3. The optimization of the pharmacokinetic properties of this molecule for better drug delivery and efficacy.
4. The evaluation of the potential of this molecule as a therapeutic agent for various diseases such as cancer, inflammation, and infectious diseases.
5. The development of new analogs and derivatives of this molecule with improved pharmacological properties.
科学研究应用
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride has potential applications in various fields of scientific research. One of the most promising applications of this molecule is in drug discovery and development. The pyridazine moiety present in this molecule makes it an important candidate for the development of drugs targeting various diseases such as cancer, inflammation, and infectious diseases. This molecule has also been used as a building block for the synthesis of various other compounds with potential therapeutic applications.
属性
IUPAC Name |
1-pyridazin-3-ylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-2-1-3-9-10-7;;/h1-3,6H,4-5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEFYZMQXHPWGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472771.png)



![3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1472777.png)







